molecular formula C11H19NO2 B3321963 tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate CAS No. 1403865-40-6

tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate

Cat. No.: B3321963
CAS No.: 1403865-40-6
M. Wt: 197.27 g/mol
InChI Key: VIKKZFMBPVZIDK-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate (CAS 1403865-40-6) is a high-value chemical building block incorporating the bicyclo[1.1.1]pentane (BCP) motif. This compound is primarily used in medicinal chemistry and drug discovery as a non-classical bioisostere for a para -substituted phenyl ring or a tert -butyl group . The rigid, three-dimensional BCP core addresses key challenges associated with flat aromatic rings, such as poor solubility and high metabolic clearance . By replacing a phenyl ring with a BCP group, researchers can develop candidate drugs with improved physicochemical properties, including enhanced aqueous solubility, reduced nonspecific binding, and greater metabolic stability, as the saturated carbon framework is less susceptible to oxidation by cytochrome P450 enzymes . This makes it a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds, particularly in oncology and central nervous system (CNS) drug research. The compound features a Boc-protected amine, providing a handle for further synthetic elaboration, and a methyl group for fine-tuning steric and electronic properties. It is available with a purity of 97% and is offered in quantities ranging from 100mg to 1g . This product is intended for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-9(2,3)14-8(13)12-11-5-10(4,6-11)7-11/h5-7H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKKZFMBPVZIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001140881
Record name Carbamic acid, N-(3-methylbicyclo[1.1.1]pent-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403865-40-6
Record name Carbamic acid, N-(3-methylbicyclo[1.1.1]pent-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403865-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-methylbicyclo[1.1.1]pent-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-methyl-1-bicyclo[1.1.1]pentan-1-amine. The reaction is usually carried out under controlled conditions, such as low temperatures and the presence of a suitable solvent like dichloromethane. The reaction may also require a catalyst or a base to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that similar reaction conditions are scaled up for industrial synthesis. This would involve larger quantities of reactants, optimized reaction times, and potentially continuous flow processes to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

The compound's bicyclo[1.1.1]pentane core structure provides a rigid framework that can enhance the pharmacokinetic properties of drug candidates. This feature is particularly valuable in drug design, where structural rigidity can improve binding affinity and specificity to biological targets.

Case Study: Antitubercular Activity
A focused screening of bicyclo[1.1.1]pentane derivatives demonstrated that some compounds exhibited moderate activity against Mycobacterium tuberculosis (Mtb). One derivative showed a Minimum Inhibitory Concentration (MIC) of 6.25 μM, indicating its potential as an anti-tubercular agent.

Organic Synthesis

tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules necessary for pharmaceutical development.

Synthesis Pathways
The synthesis typically involves multiple steps, starting with the preparation of the bicyclo[1.1.1]pentane core, which can be synthesized from precursors such as dibromo compounds treated with organolithium reagents.

Biological Studies

The compound's interactions with biological targets are an area of active research, particularly due to the presence of the piperazine moiety, known for its diverse biological activities.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Substituents

The following table summarizes structural analogs of tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate, highlighting substituent variations and their physicochemical properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications References
tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate -SO₂CH₃ C₁₁H₁₉NO₄S 261.34 Enhanced polarity; used in organic building blocks. Purity: 97% .
tert-butyl N-[3-(3-oxoazetidin-1-yl)-1-bicyclo[1.1.1]pentanyl]carbamate -N(COCH₂)O C₁₂H₁₈N₂O₃ 238.28 Nitrogen-rich ring improves hydrogen bonding; potential for CNS-targeting drugs .
tert-butyl N-(3-piperazin-1-yl-1-bicyclo[1.1.1]pentanyl)carbamate -N(CH₂CH₂)₂N C₁₄H₂₅N₃O₂ 267.36 Basic piperazine moiety enhances solubility; common in kinase inhibitors .
tert-butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate -CF₃ C₁₁H₁₆F₃NO₂ 251.25 Trifluoromethyl group increases metabolic stability; logP reduction vs. tert-butyl .
tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate -CH₂CN C₁₂H₁₈N₂O₂ 222.28 Electron-withdrawing cyano group modifies reactivity; used in peptide coupling .
tert-butyl N-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate -CH₂OH C₁₁H₁₉NO₃ 213.28 Hydroxymethyl enhances hydrophilicity; applicable in prodrug design .
tert-butyl N-[3-iodobicyclo[1.1.1]pentan-1-yl]carbamate -I C₁₀H₁₆INO₂ 309.14 Iodo substituent enables radiolabeling; high steric bulk .

Pharmacokinetic and Physicochemical Comparisons

Lipophilicity and Metabolic Stability
  • Trifluoromethyl vs. tert-butyl: The trifluoromethyl analog (C₁₁H₁₆F₃NO₂) exhibits a lower logP (2.1 vs. 3.5 for tert-butyl) and 40% higher metabolic stability in human liver microsomes, as demonstrated in bosentan analogs .
  • Bicyclo[1.1.1]pentanyl vs. Cyclopropyl : Bicyclo[1.1.1]pentanyl groups reduce lipophilicity by 0.5–1.0 log units compared to cyclopropyl-trifluoromethyl substituents, improving oral bioavailability .
Solubility and Reactivity
  • Piperazine-substituted analog : The piperazine moiety (C₁₄H₂₅N₃O₂) increases aqueous solubility (2.5 mg/mL vs. <0.1 mg/mL for methyl-substituted parent) due to protonatable nitrogen .
  • Methylsulfonyl analog: The -SO₂CH₃ group (C₁₁H₁₉NO₄S) raises polarity (cLogP = 1.8), making it suitable for polar target engagement .

Biological Activity

tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate is a synthetic compound notable for its unique bicyclic structure, which contributes to its biological activity and potential applications in pharmaceuticals. The molecular formula of this compound is C11H19NO2, and it possesses a tert-butyl carbamate group attached to a bicyclic moiety, which enhances its interaction with biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Weight : 197.27 g/mol
  • CAS Number : 1403865-40-6

The structural formula highlights the bicyclic framework, which is essential for its biological interactions.

The mechanism of action for this compound involves its ability to interact with specific molecular targets, such as enzymes and receptors. The unique bicyclic structure allows it to fit into specific binding sites, potentially modulating the activity of these biological targets. This interaction could lead to various biological effects, including inhibition or activation of enzymatic pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antiproliferative Effects : Some bicyclic compounds have been shown to inhibit cell proliferation in cancer cell lines.
  • Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit key enzymes involved in metabolic pathways.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

  • Anticancer Activity : A study evaluated a series of bicyclic carbamates and found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
  • Enzyme Modulation : Research on similar bicyclic structures has shown that they can act as inhibitors for enzymes such as histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other compounds:

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC11H19NO2197.27 g/molPotential anticancer activity
tert-butyl (3-methylbicyclo[1.1.1]pentan-1-yl)carbamateC11H19NO2197.27 g/molModerate enzyme inhibition
tert-butyl N-(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)methyl carbamateC12H21N2O2227.31 g/molStrong HDAC inhibition

Q & A

What are the common synthetic routes for tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate, and what coupling agents are effective in its preparation?

Level: Basic
Answer:
The synthesis of tert-butyl carbamate derivatives typically involves condensation reactions using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). These reagents facilitate amide bond formation between bicyclo[1.1.1]pentane amine precursors and tert-butoxycarbonyl (Boc) protecting groups. For bicyclo[1.1.1]pentane scaffolds, steric hindrance must be addressed by optimizing solvent polarity (e.g., DMF or dichloromethane) and reaction temperature (0–25°C). Purification often employs column chromatography with gradients of ethyl acetate/hexane .

How can researchers optimize reaction conditions for synthesizing bicyclo[1.1.1]pentane-containing carbamates to improve yield and purity?

Level: Advanced
Answer:
Optimization requires systematic variation of:

  • Coupling agents : Replace EDCI/HOBt with DCC (dicyclohexylcarbodiimide) or HATU for sterically hindered substrates .
  • Solvent systems : Test polar aprotic solvents (e.g., acetonitrile) to enhance solubility of bicyclo[1.1.1]pentane intermediates .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate Boc protection .
  • Workup : Use aqueous washes (NaHCO₃ or HCl) to remove unreacted reagents. Monitor reaction progress via TLC or LC-MS to terminate at optimal conversion .

What analytical techniques are recommended for characterizing this compound, and how can NMR data resolve structural ambiguities?

Level: Basic
Answer:

  • NMR : ¹H and ¹³C NMR are critical. The tert-butyl group shows a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). Bicyclo[1.1.1]pentane protons appear as distinct multiplets between 2.0–3.5 ppm .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical uncertainties (e.g., bridgehead substituents) by analyzing crystal packing and bond angles .

How do computational tools aid in predicting feasible synthetic pathways for bicyclo[1.1.1]pentane-containing carbamates?

Level: Advanced
Answer:
AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose one-step or multi-step routes. Key steps include:

  • Precursor scoring : Prioritize bicyclo[1.1.1]pentane building blocks with high compatibility scores .
  • Retrosynthetic analysis : Identify disconnections at the carbamate or bridgehead positions .
  • Feasibility filters : Exclude routes requiring extreme conditions (e.g., >100°C) or hazardous reagents .

What are the key considerations for handling and storing tert-butyl carbamate derivatives to ensure stability?

Level: Basic
Answer:

  • Storage : Keep under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the Boc group .
  • Moisture control : Use desiccants and anhydrous solvents during synthesis .
  • Decomposition : Monitor for CO₂ release (indicative of Boc cleavage) via IR spectroscopy .

How can researchers address discrepancies in reported physical properties (e.g., melting point, solubility) of bicyclo[1.1.1]pentane carbamates?

Level: Advanced
Answer:

  • Reproducibility : Verify purity via HPLC (>95%) and recrystallize from ethanol/water mixtures .
  • Solubility testing : Use Hansen solubility parameters to select solvents matching the compound’s polarity .
  • Data reconciliation : Cross-reference with crystallographic data (e.g., lattice energy calculations) to explain anomalies .

What strategies resolve stereochemical challenges during the synthesis of tert-butyl carbamates with bicyclo[1.1.1]pentane scaffolds?

Level: Advanced
Answer:

  • Chiral auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to control bridgehead stereochemistry .
  • Dynamic resolution : Utilize enzymes (lipases) or chiral catalysts in kinetic resolutions .
  • Crystallographic analysis : Determine absolute configuration via X-ray diffraction, as seen in related tert-butyl carbamate structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate

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